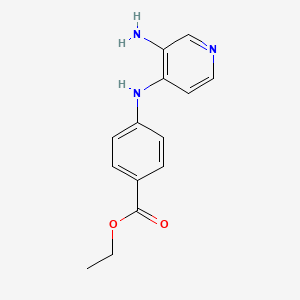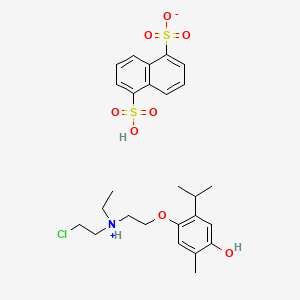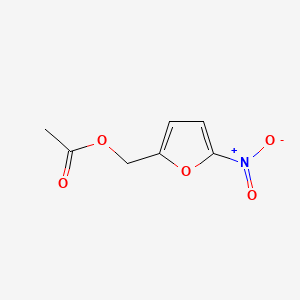
Methyl-(phenylcyanomethyl)-diethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(phenylcyanomethyl)-diethylammonium iodide: is a quaternary ammonium compound with a complex structure that includes a phenyl group, a cyanomethyl group, and diethylammonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(phenylcyanomethyl)-diethylammonium iodide typically involves the reaction of a phenylcyanomethyl halide with diethylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The iodide salt is formed by the addition of an iodide source, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-(phenylcyanomethyl)-diethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce amines. Substitution reactions can result in a variety of quaternary ammonium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Methyl-(phenylcyanomethyl)-diethylammonium iodide can be used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its quaternary ammonium structure allows it to interact with biological membranes and proteins, making it a candidate for drug delivery systems and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, surfactants, and other functional materials.
Wirkmechanismus
The mechanism by which Methyl-(phenylcyanomethyl)-diethylammonium iodide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and membranes. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins and membranes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, ion transport, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzyltriethylammonium chloride: Similar structure with a benzyl group instead of a phenylcyanomethyl group.
Tetramethylammonium iodide: A simpler quaternary ammonium compound with four methyl groups.
Phenyltrimethylammonium bromide: Contains a phenyl group and three methyl groups.
Uniqueness: Methyl-(phenylcyanomethyl)-diethylammonium iodide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s structure allows for versatile applications in various fields, distinguishing it from other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
64049-87-2 |
|---|---|
Molekularformel |
C13H19IN2 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
[cyano(phenyl)methyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-4-15(3,5-2)13(11-14)12-9-7-6-8-10-12;/h6-10,13H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XIJPUXDDUHPWJG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(C#N)C1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















